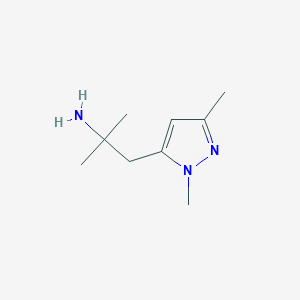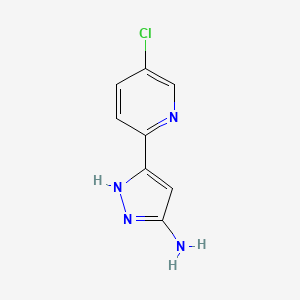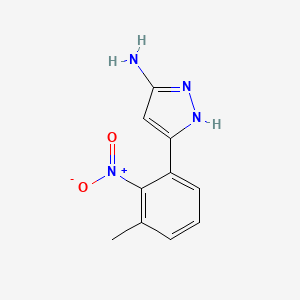
2-(2-Aminothiazol-4-yl)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminothiazol-4-yl)-4-bromophenol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)-4-bromophenol typically involves the reaction of 2-aminothiazole with a brominated phenol derivative. One common method includes the use of thiourea and brominated acetophenone in the presence of a base, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Aminothiazol-4-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminothiazol-4-yl)-4-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(2-Aminothiazol-4-yl)-4-bromophenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: The parent compound, known for its broad spectrum of biological activities.
4-Bromo-2-aminothiazole: A closely related compound with similar antimicrobial properties.
2-(2-Aminothiazol-4-yl)phenol: Another derivative with comparable biological activities
Uniqueness: 2-(2-Aminothiazol-4-yl)-4-bromophenol stands out due to the presence of both the bromine atom and the phenolic group, which enhance its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H7BrN2OS |
|---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)-4-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChI-Schlüssel |
OLNVRZGHNCKSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=CSC(=N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
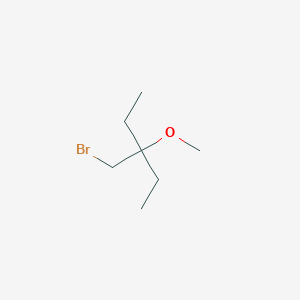
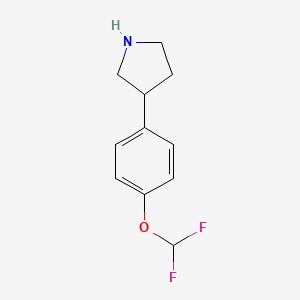


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
